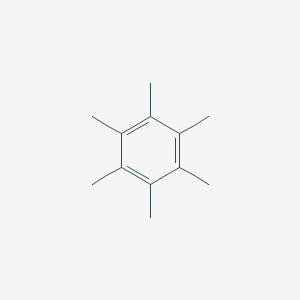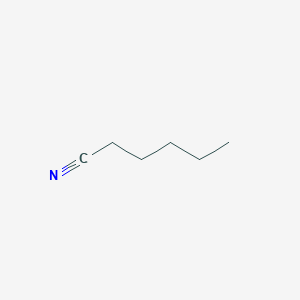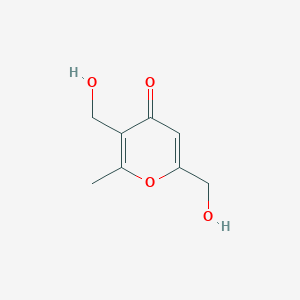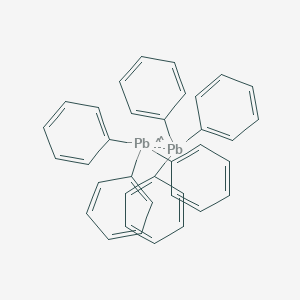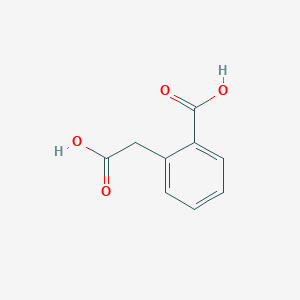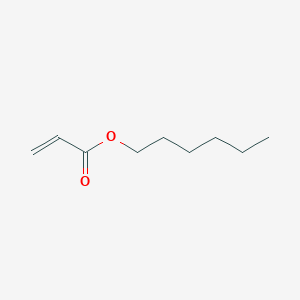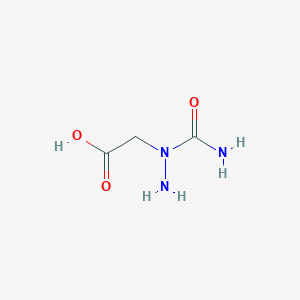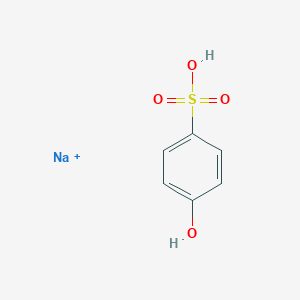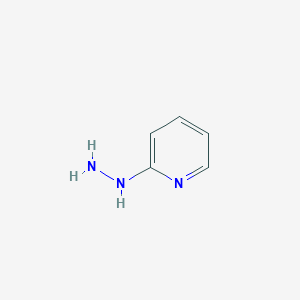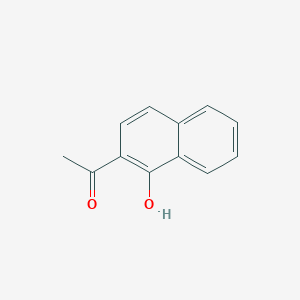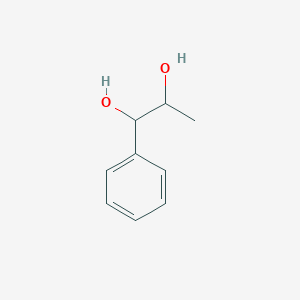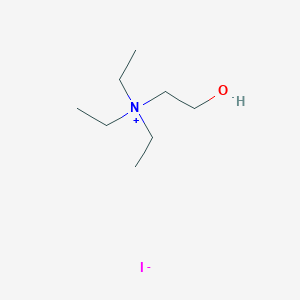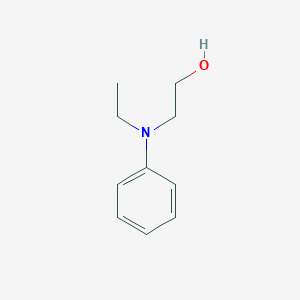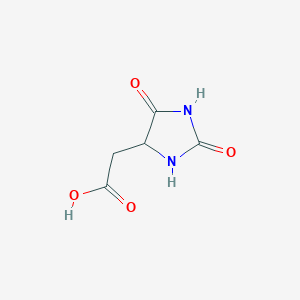![molecular formula C15H15ClO2 B147088 Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- CAS No. 133492-62-3](/img/structure/B147088.png)
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-, also known as clofenotane, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a chlorinated organic compound that belongs to the family of phenoxybenzene derivatives.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds in plants and fungi, leading to their growth inhibition.
Effets Biochimiques Et Physiologiques
Clofenotane has been shown to have low toxicity in mammals. However, it can cause skin and eye irritation upon contact. It has also been shown to have some mutagenic and carcinogenic properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Clofenotane has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in water and potential toxicity to humans and animals are significant limitations.
Orientations Futures
Future research on Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- could focus on its potential use as an antifungal and antibacterial agent in medicine. It could also be studied for its potential use in the development of new pesticides and herbicides with improved efficacy and safety profiles. Additionally, further studies could investigate the mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- and its potential toxicity in humans and animals to better understand its safety and potential applications.
Méthodes De Synthèse
Clofenotane can be synthesized through the reaction of 1-chloro-4-nitrobenzene and 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction produces Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- as the main product, along with some minor byproducts.
Applications De Recherche Scientifique
Clofenotane has been studied for its potential use as a pesticide, herbicide, and fungicide due to its ability to inhibit the growth of various plant and fungal species. It has also been investigated for its potential use as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
133492-62-3 |
|---|---|
Nom du produit |
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- |
Formule moléculaire |
C15H15ClO2 |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3 |
Clé InChI |
LJPPHDGCDAGFNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



